Butibufen is derived from the synthesis of arylpropionic acid derivatives, specifically through the modification of isobutylbenzene. Its classification as a non-steroidal anti-inflammatory drug places it in a category of medications that alleviate pain and inflammation without the use of steroids. The compound's IUPAC name and identifiers, including its InChI Key (UULSXYSSHHRCQK-ZDUSSCGKSA-N), provide a systematic way to reference its chemical structure .
The synthesis of Butibufen involves several key steps, primarily focusing on the formation of its chiral structure.
The molecular structure of Butibufen can be described in detail through its chemical formula and its stereochemistry.
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1
.Butibufen participates in several chemical reactions that are significant for its synthesis and modification.
Butibufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Studies have shown that Butibufen effectively reduces pain and inflammation in animal models by demonstrating significant inhibition of COX activity .
Butibufen possesses several notable physical and chemical properties that influence its behavior in biological systems.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are critical for characterizing Butibufen during research and development phases .
Butibufen has diverse applications across various scientific fields due to its anti-inflammatory properties.
Butibufen (2-(4-isobutylphenyl)butyric acid; CAS 55837-18-8) is synthesized via a multi-step organic route centered on Friedel-Crafts chemistry. The core pathway involves:
Table 1: Key Intermediates in Butibufen Synthesis
Intermediate | Chemical Structure | Role in Synthesis |
---|---|---|
p-Isobutylpropiophenone | C₁₃H₁₈O | Friedel-Crafts acylation product |
α-Brominated ester | C₁₆H₂₃BrO₂ | Alkylation precursor |
Butibufen ethyl ester | C₁₆H₂₄O₂ | Hydrolysis target to final API |
The patent landscape reveals limited direct claims on Butibufen’s synthesis, reflecting its discontinued status. However, modern solvent-free nanoparticle production methods (e.g., WO2018182509A1) describe broadly applicable techniques for NSAID encapsulation using diblock copolymers like poly(lactic acid)-b-poly(ethylene glycol) (PLA-PEG). These methods avoid organic solvents by melt-mixing polymers with hydrophobic actives—a process adaptable to Butibufen derivatization [1].
Butibufen’s poor water solubility (experimental logP ≈ 3.5) necessitates advanced formulation strategies to enhance dissolution and bioavailability. Microencapsulation methods include:
Critical factors influencing encapsulation efficiency:
Table 2: Microencapsulation Methods for Butibufen
Technique | Polymer System | Particle Size | Encapsulation Efficiency | Key Advantage |
---|---|---|---|---|
Solvent-free melt mixing | PLA-PEG diblock | 150 ± 25 nm | 89.2% | No organic solvents; scalable |
Emulsion-solvent evaporation | PLGA/Eudragit S100 | 280 ± 42 nm | 78.5% | pH-dependent colonic release |
Spray drying | Cellulose acetate | 5–10 μm | 70–82% | Suitable for enteric coating |
Prodrug strategies target Butibufen’s carboxylic acid group to modulate permeability and prolong therapeutic effects:
Table 3: Proposed Butibufen Prodrug Structural Analogues
Prodrug Type | Structural Modification | Activation Mechanism | Theoretical Benefit |
---|---|---|---|
Ethyl ester | Carboxylic acid → Ethyl ester | Plasma esterases | Enhanced oral absorption |
PEG₁₅₀₀ conjugate | Carboxylic acid → PEG spacer | Hydrolysis | Extended half-life; reduced dosing frequency |
Azo-linked dextran | Azo bond + polysaccharide carrier | Colonic azoreductases | Site-specific delivery for colitis |
Challenges persist in prodrug design:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7